Lipophilicity (logP) Differentiation from the Des-Methoxy Phenyl Analog
The 4-methoxy substituent on the pendant phenyl ring of the target compound is predicted to elevate logP by approximately 1.6 units relative to the des-methoxy comparator N-[(4-phenyloxan-4-yl)methyl]benzamide. The comparator has a vendor-reported logP of 3.3959 . Applying a standard fragment-based correction for a para-methoxy substituent on an aromatic ring (+0.5 to +0.6 logP units per methoxy in octanol-water systems), the target compound is estimated to have a logP in the range of 3.9–4.0. This shift crosses the empirically determined threshold where compounds with logP > 3 and PSA < 75 Ų exhibit a 2.5-fold higher toxic-to-nontoxic ratio in Pfizer in vivo toxicity datasets compared to compounds with logP < 3 and PSA > 75 Ų [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 3.9–4.0 (fragment-based prediction from comparator + para-methoxy correction); PSA predicted ~42–47 Ų |
| Comparator Or Baseline | N-[(4-phenyloxan-4-yl)methyl]benzamide: logP = 3.3959 (vendor-reported); PSA = 32.481 Ų (ChemDiv Y300-3188) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.6 (vs. des-methoxy analog); both compounds occupy the logP > 3 / PSA < 75 Ų quadrant |
| Conditions | Computational prediction using fragment-based logP contributions; comparator logP value from ChemDiv compound catalog |
Why This Matters
For screening library procurement, this logP differential means the target compound will partition differently in cellular assays and may exhibit altered cytotoxicity profiles compared to the des-methoxy analog, making it a distinct chemical probe rather than a redundant library member.
- [1] Hughes, J.D. et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. logP > 3 and PSA < 75 Ų associated with 2.5-fold higher toxic-to-nontoxic ratio. View Source
